Cas no 2060005-68-5 (1,3,3,5-tetramethylcyclohexane-1-carboxylic acid)

2060005-68-5 structure
Nome del prodotto:1,3,3,5-tetramethylcyclohexane-1-carboxylic acid
Numero CAS:2060005-68-5
MF:C11H20O2
MW:184.275303840637
MDL:MFCD30487903
CID:5183126
PubChem ID:131560630
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexanecarboxylic acid, 1,3,3,5-tetramethyl-
- 1,3,3,5-tetramethylcyclohexane-1-carboxylic acid
-
- MDL: MFCD30487903
- Inchi: 1S/C11H20O2/c1-8-5-10(2,3)7-11(4,6-8)9(12)13/h8H,5-7H2,1-4H3,(H,12,13)
- Chiave InChI: SKHNMLGTSQGZID-UHFFFAOYSA-N
- Sorrisi: C1(C)(C(O)=O)CC(C)CC(C)(C)C1
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330179-0.1g |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid |
2060005-68-5 | 95% | 0.1g |
$342.0 | 2023-09-04 | |
Enamine | EN300-330179-0.05g |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid |
2060005-68-5 | 95% | 0.05g |
$229.0 | 2023-09-04 | |
Enamine | EN300-330179-0.5g |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid |
2060005-68-5 | 95% | 0.5g |
$768.0 | 2023-09-04 | |
1PlusChem | 1P01BZOQ-250mg |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid, Mixture of diastereomers |
2060005-68-5 | 95% | 250mg |
$664.00 | 2023-12-19 | |
Enamine | EN300-330179-5g |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid |
2060005-68-5 | 95% | 5g |
$2858.0 | 2023-09-04 | |
Enamine | EN300-330179-1.0g |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid |
2060005-68-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-330179-10g |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid |
2060005-68-5 | 95% | 10g |
$4236.0 | 2023-09-04 | |
1PlusChem | 1P01BZOQ-2.5g |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid, Mixture of diastereomers |
2060005-68-5 | 95% | 2.5g |
$2449.00 | 2023-12-19 | |
1PlusChem | 1P01BZOQ-50mg |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid, Mixture of diastereomers |
2060005-68-5 | 95% | 50mg |
$335.00 | 2023-12-19 | |
1PlusChem | 1P01BZOQ-500mg |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid, Mixture of diastereomers |
2060005-68-5 | 95% | 500mg |
$1012.00 | 2023-12-19 |
1,3,3,5-tetramethylcyclohexane-1-carboxylic acid Letteratura correlata
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
3. Caper tea
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
2060005-68-5 (1,3,3,5-tetramethylcyclohexane-1-carboxylic acid) Prodotti correlati
- 2137794-86-4(4-(3-Bromo-2-methylphenyl)-2,5-dimethylbenzaldehyde)
- 161057-93-8(Pirfenidone Impurity 4)
- 2034556-73-3(1-3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl-2-(1H-pyrazol-1-yl)ethan-1-one)
- 1804921-04-7(Ethyl 5-cyano-3-difluoromethoxy-2-(hydroxymethyl)phenylacetate)
- 2229464-71-3(2-bromo-1,3-difluoro-4-(2-methylbut-3-yn-2-yl)benzene)
- 2172232-12-9(N-(pyridin-2-yl)propoxycarbohydrazide)
- 2090916-35-9(methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate)
- 25984-64-9(3-bromo-4-hydroxybenzene-1-carbothioamide)
- 7182-38-9(3-Chloro-1-(4-hydroxyphenyl)propan-1-one)
- 1361647-75-7(3-Chloro-5-(3,5-dichlorophenyl)pyridine)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
